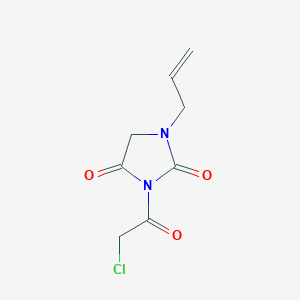
2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tert-butylamino) morpholine-4-carbodithioate is a heterocyclic organic compound with the molecular formula C9H18N2OS2 and a molecular weight of 234.382 g/mol . It is known for its unique structure, which includes a morpholine ring and a carbodithioate group, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-butylamino) morpholine-4-carbodithioate typically involves the reaction of morpholine with tert-butylamine and carbon disulfide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The general reaction scheme is as follows:
- Dissolve morpholine in diethyl ether and stir for 10 minutes.
- Add an ice-cold methanolic solution of sodium hydroxide and stir for 15 minutes at an ice-cold temperature.
- Add cold carbon disulfide dropwise to the mixture and stir for 4 hours while maintaining an ice-cold temperature.
- Collect the white precipitate formed by filtration, rinse with diethyl ether, and dry in a desiccator.
Industrial Production Methods
Industrial production methods for (tert-butylamino) morpholine-4-carbodithioate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(tert-butylamino) morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
(tert-butylamino) morpholine-4-carbodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (tert-butylamino) morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also inhibit certain enzymes by interacting with their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-carbodithioate: Similar structure but lacks the tert-butylamino group.
N-tert-butylmorpholine: Contains the tert-butylamino group but lacks the carbodithioate group.
Morpholine-4-thiol: Contains a thiol group instead of the carbodithioate group
Uniqueness
(tert-butylamino) morpholine-4-carbodithioate is unique due to the presence of both the tert-butylamino group and the carbodithioate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
68310-86-1 |
|---|---|
Molecular Formula |
C9H18N2OS2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
(tert-butylamino) morpholine-4-carbodithioate |
InChI |
InChI=1S/C9H18N2OS2/c1-9(2,3)10-14-8(13)11-4-6-12-7-5-11/h10H,4-7H2,1-3H3 |
InChI Key |
SXJUCAYPPGXJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NSC(=S)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


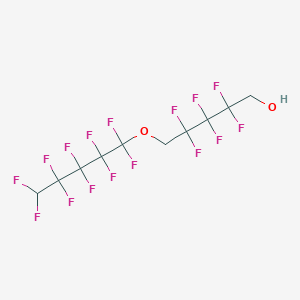

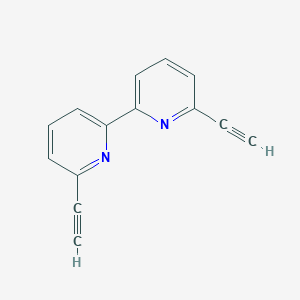

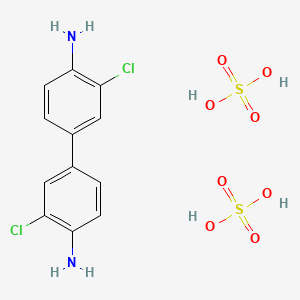

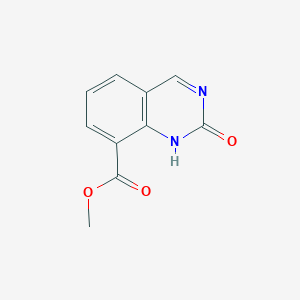
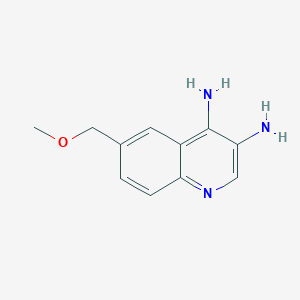
![5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12818251.png)
![4-Thiocyanato-1H-benzo[d]imidazol-5-amine](/img/structure/B12818256.png)
